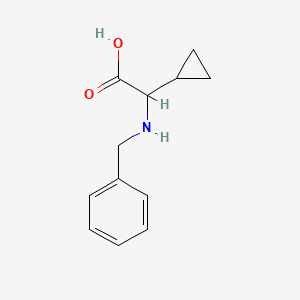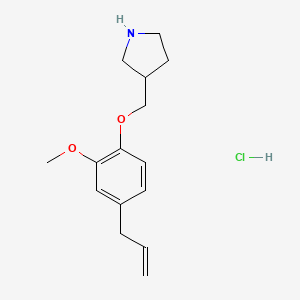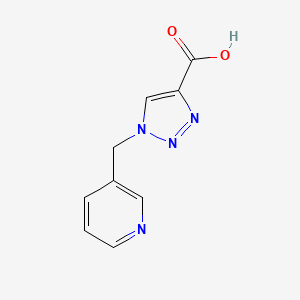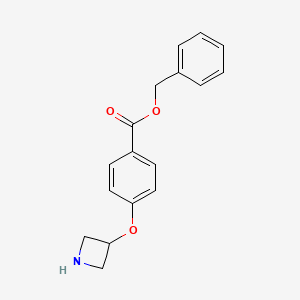
6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine
Übersicht
Beschreibung
6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been used as a ligand to study the binding of metal ions to proteins. Additionally, potential future directions for the use of this compound will be discussed.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Process : This compound is synthesized through a multi-step reaction, including condensation, addition, and protection/removal of amino groups. The synthesized structure is confirmed using various analytical methods like NMR and MS (Teng Da-wei, 2010).
Potential in Antimalarial Research
- Antimalarial Activity : Several derivatives, including compounds related to 6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine, have shown significant antimalarial activity. These have been explored as potential antimalarials in various studies, highlighting their efficacy in models like Plasmodium vinckei vinckei (G. Barlin & W. Tan, 1985).
Modeling of Copper Protein Active Sites
- Role in Modeling Copper Proteins : Compounds with structures including 6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine are used in synthesizing ligands to model type 3 copper proteins. This aids in understanding the influence of specific groups like thioether close to metal sites in these proteins (Michael Merkel et al., 2005).
Antibacterial Activity
- Inhibition of Efflux Pumps in Bacteria : Certain derivatives of this compound class have been studied for their ability to inhibit efflux resistance mechanisms in bacteria like Staphylococcus aureus. This includes examining synergistic effects with standard antibiotics and ethidium bromide (C. D. M. Oliveira-Tintino et al., 2020).
Cancer Research
- Potential in Cancer Treatment : In studies involving human melanoma cell lines, a novel naphthyridine derivative showed significant anticancer activity, inducing both necroptosis and apoptosis. This demonstrates the potential of related compounds in cancer therapy (Q. Kong et al., 2018).
Eigenschaften
IUPAC Name |
6-bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4/c1-17-5-7-18(8-6-17)11-9-12(14)16-10-3-2-4-15-13(10)11/h9,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSJFUXFVAPLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC3=C2NCCC3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374506.png)
![3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374507.png)

![3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374512.png)

![3-[([1,1'-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374514.png)
![2-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374515.png)
![2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374516.png)
![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)


![4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374523.png)
![3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374525.png)
